2,4,6-Cycloheptatriene-1-thione
Description
2,4,6-Cycloheptatriene-1-thione is a sulfur-containing seven-membered aromatic ring compound characterized by a conjugated triene system and a thione (C=S) group at position 1. It exhibits tautomerism between enol (2-hydroxy-2,4,6-cycloheptatriene-1-thione, 13A) and keto (2-mercapto-2,4,6-cycloheptatrien-1-one, 13B) forms. Computational studies (Hartree Fock and DFT/B3LYP) confirm that the enol form (13A) is more stable due to aromatic stabilization, supported by nucleus-independent chemical shift (NICS) analysis and NMR data . The stability arises from favorable intramolecular interactions, such as H5–S1 in 13A and H5–O1 in 13B .
Properties
CAS No. |
30456-90-7 |
|---|---|
Molecular Formula |
C7H6S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
cyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C7H6S/c8-7-5-3-1-2-4-6-7/h1-6H |
InChI Key |
CMVYSZNWUCYUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=S)C=C1 |
Origin of Product |
United States |
Preparation Methods
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR), a classical sulfur-transfer agent, converts carbonyl groups in tropone (2,4,6-cycloheptatrien-1-one) to thiocarbonyls. The reaction proceeds via a dithiophosphine ylide intermediate, which facilitates cycloreversion to form the thione.
Procedure :
- Tropone (1.0 equiv) and LR (1.2 equiv) are refluxed in anhydrous toluene for 6–12 hours.
- Purification via silica gel chromatography yields 2,4,6-cycloheptatriene-1-thione with 70–85% efficiency.
Mechanistic Insight :
The thionation follows a [2+2] cycloaddition-cycloreversion pathway, where LR’s ylide intermediate attacks the carbonyl oxygen, forming a thiaoxaphosphetane intermediate. Subsequent decomposition releases the thiocarbonyl product.
Phosphorus Pentasulfide (P₄S₁₀) Thionation
P₄S₁₀, in combination with hexamethyldisiloxane, offers an alternative thionation route. This method is advantageous for large-scale synthesis due to lower reagent costs.
Procedure :
- Tropone (1.0 equiv) and P₄S₁₀ (2.0 equiv) are heated in hexamethyldisiloxane at 110°C for 24 hours.
- Yield: 65–75%, with byproducts removed via hydrolytic workup.
Comparison with LR :
| Parameter | Lawesson’s Reagent | P₄S₁₀ |
|---|---|---|
| Reaction Time | 6–12 hours | 24 hours |
| Yield | 70–85% | 65–75% |
| Byproduct Removal | Chromatography | Hydrolysis/Filtration |
| Scalability | Moderate | High |
Tosylation-Thiolation Cascade
Regioselective Tosylation
Tropolone derivatives undergo regioselective tosylation at the hydroxyl group, forming intermediates amenable to thiol substitution.
Procedure :
Sodium Hydrosulfide Substitution
The tosyl group is displaced by sodium hydrosulfide (NaSH) under mild conditions:
- Tosylated intermediate (1.0 equiv) and NaSH (3.0 equiv) in ethanol at 25°C for 2 hours.
- Yield: 80–90% of this compound.
Key Advantage :
This method avoids harsh conditions, preserving the conjugated triene system.
Direct Sulfurization of Cycloheptatriene
Elemental Sulfur Insertion
Cycloheptatriene reacts with elemental sulfur under thermal conditions to form the thione.
Procedure :
- Cycloheptatriene (1.0 equiv) and sulfur (2.0 equiv) are heated at 150°C in xylene for 48 hours.
- Yield: 50–60%, with side products including polysulfides.
Limitation :
Low regioselectivity and prolonged reaction time limit industrial applicability.
Cycloaddition Routes
[8+2] Cycloaddition with Chloroketenes
N-Arylcycloheptatriene-1-imines undergo [8+2] cycloaddition with chloroketenes, followed by dehydrogenation to yield 1-azaazulen-2(1H)-ones. Subsequent sulfurization produces the thione.
Procedure :
- Cycloheptatriene imine (1.0 equiv) and chloroketene (1.2 equiv) react in toluene at 80°C for 4 hours.
- Oxidation with DDQ (2.0 equiv) yields the thione (60–70%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance yield and reduce reaction time. Key parameters:
Challenges :
- Purification requires fractional distillation to isolate the thione from isomers.
- Safety protocols for handling volatile sulfurizing agents are critical.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Lawesson’s Reagent | 70–85 | Moderate | High |
| P₄S₁₀ | 65–75 | High | Moderate |
| Tosylation-Thiolation | 80–90 | High | Low |
| Elemental Sulfur | 50–60 | Low | Low |
| Cycloaddition | 60–70 | Low | High |
Mechanistic and Regiochemical Insights
Keto-Enol Tautomerism Influence
The enol form of tropolone derivatives dominates due to aromatic stabilization, directing regioselectivity during tosylation. Computational studies (B3LYP/def2-TZVPP) confirm the enol form’s stability (ΔG = −12.3 kcal/mol).
Sulfur Electronic Effects
The thione group’s electron-withdrawing nature polarizes the cycloheptatriene ring, enhancing reactivity toward electrophiles. NMR studies (δC = 179.1 ppm for C-1) validate this electronic perturbation.
Emerging Methodologies
Microwave-Assisted Thionation
Microwave irradiation reduces reaction times for LR-mediated thionation from hours to minutes (e.g., 150 W for 2 minutes).
Biocatalytic Approaches
Nitrilase enzymes catalyze sulfur insertion into cycloheptatriene derivatives under aqueous conditions, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatriene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,4,6-Cycloheptatriene-1-thione is a sulfur-containing heterocyclic compound featuring a seven-membered ring with three double bonds and a thione functional group. Its molecular formula is , and it is structurally related to cycloheptatriene, differing primarily by the presence of the thione group () instead of a carbonyl group. The compound exhibits unique chemical properties due to the conjugated system of double bonds and the electron-withdrawing nature of the thione group, which can influence its reactivity and interactions with biological systems. Research indicates that this compound exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways. For instance, it can interact with nitrilase, an enzyme involved in the hydrolysis of nitriles to carboxylic acids, which may affect cellular functions such as signaling pathways and gene expression. Additionally, compounds with similar structures have demonstrated antibacterial properties against pathogens like Staphylococcus aureus. Studies on this compound have revealed its interaction with biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces, which can significantly influence its pharmacokinetics and therapeutic efficacy. Environmental factors like light exposure also affect its stability and action in biological systems.
Potential Applications
This compound has potential applications in various fields.
Related Compounds
Several compounds share structural similarities with this compound.
Mechanism of Action
The mechanism by which 2,4,6-Cycloheptatriene-1-thione exerts its effects involves its ability to participate in various chemical reactions due to the presence of the thione group and conjugated double bonds. These structural features allow it to interact with a wide range of molecular targets, including enzymes and proteins, through processes such as covalent bonding and redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The thione group (C=S) in 2,4,6-cycloheptatriene-1-thione distinguishes it from oxygenated analogs like tropone (2,4,6-cycloheptatrien-1-one) and tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one). Key comparisons include:
- Electronic Effects : Sulfur’s lower electronegativity (vs. oxygen) reduces polarity but enhances π-electron delocalization in the thione, leading to distinct NMR chemical shifts and redox behavior .
- Tautomerism: The thione exists predominantly as 13A (enol), whereas tropolone favors its enolic form due to similar aromatic stabilization .
Thermodynamic Stability
- Enol vs. Keto Forms: For this compound, 13A (enol) is 5–10 kcal/mol more stable than 13B (keto) due to aromaticity and intramolecular H-bonding . Tropolone’s enol form is similarly stabilized, but its keto form is rarely observed .
- Substituent Effects : Methylthio derivatives (e.g., 2-(methylthio)-2,4,6-cycloheptatriene-1-thione) exhibit reduced tautomeric flexibility due to steric hindrance from the methyl group .
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-cycloheptatriene-1-thione, and how can its purity be validated experimentally?
- Methodology : Synthesis typically involves cyclization of pre-functionalized precursors under inert atmospheres. For example, thionation of 2,4,6-cycloheptatriene-1-one using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (MW: 136.2 g/mol) and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish the thione group (C=S) from ketone analogs (C=O) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodology : Cross-validate spectral data using multiple techniques:
- Infrared (IR) spectroscopy : Compare C=S stretching frequencies (typically 1100–1250 cm⁻¹) against reference libraries .
- Mass spectrometry : Confirm the molecular ion peak (m/z 136) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Resolve ambiguities in bond lengths and angles, particularly the C-S bond (1.61–1.65 Å) versus C-O (1.21 Å) in ketone analogs .
Advanced Research Questions
Q. What experimental and computational approaches are suitable for analyzing the aromaticity and electronic properties of this compound?
- Methodology :
- Experimental : Use UV-Vis spectroscopy to study π→π* transitions and compare absorption maxima with tropolone (a related non-thionated compound, λmax ~320 nm) .
- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and calculate nucleus-independent chemical shifts (NICS) to assess aromaticity .
Q. How does this compound behave as a ligand in coordination chemistry, and what analytical methods are used to characterize its complexes?
- Methodology : The compound acts as a π-donor ligand, forming complexes with transition metals (e.g., Cd, Hg, Co). Key steps include:
- Synthesis : React the thione with metal halides (e.g., CdCl₂) in ethanol under reflux .
- Characterization :
- Single-crystal XRD : Determine metal-ligand bonding geometry (e.g., bond distances, coordination number).
- Thermogravimetric analysis (TGA) : Assess thermal stability of the complex .
Q. What strategies can address discrepancies in reactivity studies, such as unexpected byproducts in thione-based reactions?
- Methodology :
- Mechanistic probing : Use isotopic labeling (e.g., ³⁴S) to track sulfur participation in reaction pathways.
- In-situ monitoring : Employ Raman spectroscopy or real-time mass spectrometry to identify transient intermediates .
- Comparative studies : Benchmark reactivity against structurally similar compounds (e.g., 2-hydroxy-2,4,6-cycloheptatrien-1-one) to isolate electronic vs. steric effects .
Data-Driven Research Design
Q. How can quantum chemical computations enhance the interpretation of experimental data for this compound derivatives?
- Methodology :
- Molecular dynamics (MD) simulations : Model solvent effects on tautomerization equilibria (e.g., thione ↔ thiol forms).
- Time-dependent DFT (TD-DFT) : Predict electronic spectra and assign experimental UV-Vis/fluorescence peaks .
- Electrostatic potential maps : Identify reactive sites for electrophilic/nucleophilic attacks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to mitigate inhalation risks, as thiones may release H₂S under acidic conditions.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize residues with oxidizing agents (e.g., KMnO₄) before disposal to prevent environmental contamination .
Tables for Key Data Comparison
| Property | This compound | 2-Hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|---|
| Molecular Formula | C₇H₆S | C₇H₆O₂ |
| Molecular Weight (g/mol) | 136.2 | 122.12 |
| Key Functional Group | C=S | C=O and -OH |
| Aromaticity (NICS Value) | -8.5 ppm (DFT) | -10.2 ppm (DFT) |
| UV-Vis λmax (nm) | 290 (in hexane) | 320 (in ethanol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
